molecular formula C21H18ClN5O5S B2957005 N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 872597-64-3

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

Cat. No.: B2957005
CAS No.: 872597-64-3
M. Wt: 487.92
InChI Key: USOUTFCYLFPIJP-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a pyrimidinone derivative featuring a 4-chlorobenzamide group, a thioether linkage, and a benzo[d][1,3]dioxol-5-ylmethyl (methylenedioxyphenyl) substituent. The pyrimidinone core contributes to hydrogen-bonding interactions, while the thioether bridge may influence redox properties and solubility .

Properties

CAS No.

872597-64-3

Molecular Formula

C21H18ClN5O5S

Molecular Weight

487.92

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide

InChI

InChI=1S/C21H18ClN5O5S/c22-13-4-2-12(3-5-13)19(29)25-17-18(23)26-21(27-20(17)30)33-9-16(28)24-8-11-1-6-14-15(7-11)32-10-31-14/h1-7H,8-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

USOUTFCYLFPIJP-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)Cl)N

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a complex organic compound with promising pharmacological properties. Its unique structure combines a benzamide moiety with a pyrimidine ring and a benzo[d][1,3]dioxole group, suggesting potential interactions with various biological targets. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Benzamide Moiety : Known for its role in various pharmacological activities.
  • Pyrimidine Ring : Contributes to the compound's interaction with nucleic acids and proteins.
  • Benzo[d][1,3]dioxole Group : Implicated in enhancing solubility and bioavailability.

Preliminary studies indicate that this compound may interact with key proteins involved in cancer cell signaling pathways. Potential mechanisms include:

  • Inhibition of Cell Proliferation : Similar compounds have shown efficacy in reducing the growth of cancer cells by interfering with cell cycle regulation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Targeting Multi-drug Resistance : Research suggests that modifications to the compound could enhance its ability to overcome resistance mechanisms in cancer therapies.

Biological Activity Data

The following table summarizes comparative biological activities of N-(4-amino...benzamide and related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-amino...benzamideBenzamide & PyrimidineAnti-cancer potentialComplex structure may enhance efficacy
3-(Benzo[d][1,3]dioxol...Contains thiopheneAnti-cancer via angiogenesis inhibitionFluorophenyl substitution enhances solubility
N-(4-fluorobenzyl)...Triazole ring presentAntimicrobial activityUnique triazole structure provides different interaction profile

Study 1: In Vitro Evaluation

A study conducted on similar benzamide derivatives assessed their antimicrobial activity against various strains. The results indicated that these compounds exhibited comparable or superior activity to established antibiotics like isoniazid and ciprofloxacin. The structure–activity relationship (SAR) analysis revealed that lipophilicity significantly influenced biological activity, emphasizing the importance of structural modifications for enhancing efficacy .

Study 2: Cancer Cell Line Studies

In another investigation focused on cancer cell lines, compounds structurally related to N-(4-amino...benzamide demonstrated significant cytotoxic effects. The study highlighted that alterations in substituents on the benzamide moiety could drastically affect the potency against specific cancer types .

Future Directions and Applications

Given the promising preliminary data on the biological activity of N-(4-amino...benzamide:

  • Cancer Therapeutics : Further exploration could lead to novel treatments for cancers resistant to conventional therapies.
  • Drug Development : The compound's unique structure offers opportunities for optimization through chemical modifications aimed at improving solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Variations

The compound shares a common pyrimidinone-thioether scaffold with several analogs (Table 1). Notable structural variations occur in the substituents attached to the benzamide and thioether groups:

Compound Name Substituent on Benzamide Thioether-Linked Substituent Molecular Weight Key Features
Target Compound 4-Chlorophenyl Benzo[d][1,3]dioxol-5-ylmethyl ~503.9 g/mol Methylenedioxyphenyl group enhances lipophilicity
Compound Benzamide 2-Chloro-5-(trifluoromethyl)phenyl ~534.9 g/mol Trifluoromethyl group increases electronegativity
Compound 3,4-Dimethoxybenzamide 4-Ethylphenyl ~483.5 g/mol Methoxy groups improve solubility

Key Observations :

  • The 3,4-dimethoxybenzamide in enhances solubility due to polar methoxy groups, contrasting with the target compound’s hydrophobic 4-chlorobenzamide .

Physicochemical and Spectroscopic Properties

NMR Analysis:

As demonstrated in , pyrimidinone derivatives exhibit conserved NMR shifts in regions corresponding to the pyrimidinone core (δ 6.5–8.5 ppm for aromatic protons). However, substituent-specific shifts occur in regions A (δ 2.5–3.5 ppm) and B (δ 1.0–2.0 ppm), attributed to alkyl or heterocyclic moieties (Figure 1) . For the target compound:

  • The methylenedioxyphenyl group would produce distinct singlet peaks near δ 5.9–6.1 ppm (CH₂ of dioxole ring) .
  • The 4-chlorobenzamide aromatic protons resonate at δ 7.4–7.8 ppm, differing from ’s methoxy-substituted benzamide (δ 6.8–7.2 ppm) .
Mass Spectrometry:

Molecular networking () reveals that analogs with similar fragmentation patterns (e.g., pyrimidinone core cleavage) cluster together. The target compound’s m/z 504 [M+H]⁺ would differ from ’s m/z 535 [M+H]⁺ due to substituent mass variations .

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